molecular formula C15H15N3O4S B11066267 methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

Cat. No.: B11066267
M. Wt: 333.4 g/mol
InChI Key: WXONFWOZMWJJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazine ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The benzoate ester is then introduced via esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to yield different derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A related compound with similar structural features but different functional groups.

    Methyl 4-[(Phenoxycarbonyl)amino]benzoate: Another compound with a benzoate ester and an amine group, used in various chemical applications.

Uniqueness

METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is unique due to its specific thiazine ring structure and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 4-[(3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C15H15N3O4S/c1-16-15-18(2)12(19)8-11(23-15)13(20)17-10-6-4-9(5-7-10)14(21)22-3/h4-8H,1-3H3,(H,17,20)

InChI Key

WXONFWOZMWJJEU-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.